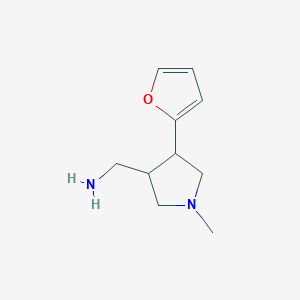

(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine

Description

This compound features a pyrrolidine ring substituted with a methyl group at position 1 and a furan-2-yl moiety at position 4, with a methanamine group attached to position 2.

Properties

IUPAC Name |

[4-(furan-2-yl)-1-methylpyrrolidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O/c1-12-6-8(5-11)9(7-12)10-3-2-4-13-10/h2-4,8-9H,5-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEZYJBAZKLSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)C2=CC=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine typically involves the formation of the furan and pyrrolidine rings followed by their coupling. One common method involves the reaction of a furan derivative with a pyrrolidine derivative under specific conditions. For example, the reaction of (5-(p-tolyl)furan-2-yl)methanamine with 2-phenylacetic acid in the presence of 1-hydroxybenzotriazole, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, and N,N-diisopropylethylamine in dichloromethane .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The compound can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures to (4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or protein function, making these compounds promising candidates for antibiotic development .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Its structural components allow it to interact with cellular pathways involved in cancer progression. For example, certain derivatives have demonstrated the ability to induce apoptosis in cancer cells while sparing normal cells, indicating a selective cytotoxic effect .

Central Nervous System Disorders

The compound's ability to cross the blood-brain barrier positions it as a candidate for treating neurological disorders. Preliminary studies suggest that it may exhibit neuroprotective effects and could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease by modulating neurotransmitter systems and reducing neuroinflammation .

Cognitive Enhancement

There is growing interest in the cognitive-enhancing properties of pyrrolidine derivatives. Research indicates that this compound may enhance memory and learning processes, potentially through mechanisms involving cholinergic modulation .

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship studies have revealed that specific modifications to the furan and pyrrolidine moieties can significantly enhance its pharmacological properties, including potency and selectivity against target enzymes or receptors .

Synthesis and Evaluation

A notable study involved the synthesis of various derivatives based on this compound, followed by biological evaluation against Mycobacterium tuberculosis. The results indicated that some derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting strong anti-tubercular activity with minimal cytotoxic effects on human cell lines .

Clinical Trials

While extensive clinical trials are yet to be reported specifically for this compound, related pyrrolidine derivatives have entered phases of clinical evaluation targeting conditions such as chronic pain and anxiety disorders, showcasing the potential therapeutic avenues for this compound .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial growth | Effective against Staphylococcus aureus |

| Anticancer Properties | Induction of apoptosis in cancer cells | Selective cytotoxicity observed |

| Neuropharmacological Effects | Potential treatment for CNS disorders | Neuroprotective effects noted |

| Cognitive Enhancement | Improvement in memory and learning processes | Modulation of cholinergic systems |

| Structure-Activity Relationship | Optimization of pharmacological properties | Enhanced potency through structural modifications |

Mechanism of Action

The mechanism of action of (4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the pyrrolidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound is compared below with methanamine derivatives and heterocyclic amines from the evidence:

Key Observations:

- Furan vs. However, pyridine derivatives often exhibit stronger hydrogen-bonding and metal-coordination capabilities.

- Pyrrolidine vs. Cyclopropane : The pyrrolidine ring in the target compound offers conformational flexibility, whereas cyclopropane-containing analogues (e.g., ) introduce steric constraints that may improve binding selectivity in biological targets.

Physicochemical Properties

- Lipophilicity (LogP) : The furan and pyrrolidine groups likely confer moderate lipophilicity (estimated LogP ~1.5–2.5), comparable to pyridine-based methanamines (e.g., LogP ~1.8). Boronic acid derivatives () are more polar (LogP < 1).

- Hydrogen Bonding: The methanamine group (-CH2NH2) provides a hydrogen bond donor, similar to other methanamine analogues ().

Biological Activity

(4-(Furan-2-yl)-1-methylpyrrolidin-3-yl)methanamine is a heterocyclic compound that integrates a furan ring and a pyrrolidine structure. This unique combination contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's interactions with biological systems can lead to various therapeutic applications, particularly in enzyme modulation and metabolic pathway studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 190.24 g/mol

The furan ring, a five-membered aromatic structure containing oxygen, and the pyrrolidine ring, which includes nitrogen, facilitate unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- π-π Interactions : The furan ring can engage in π-π stacking with aromatic residues in proteins.

- Hydrogen Bonding : The pyrrolidine ring can form hydrogen bonds with amino acid side chains, influencing enzyme activity and receptor binding.

These interactions can modulate the function of various enzymes and receptors, potentially leading to therapeutic effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, studies have shown that related heterocycles can inhibit the growth of Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

Cytotoxicity

In vitro studies have demonstrated that derivatives of this compound possess cytotoxic properties against cancer cell lines. The structure-activity relationship (SAR) analysis suggests that modifications to the furan or pyrrolidine moieties can enhance or reduce cytotoxicity .

Study on Anti-Tubercular Activity

A notable study focused on synthesizing heterocyclic compounds for their anti-tubercular properties. The synthesized compounds were screened for efficacy against M. tuberculosis, revealing promising results for certain derivatives that included modifications similar to those found in this compound .

Structure-Activity Relationship Analysis

Another study investigated the SAR of pyrrolidine-based compounds, demonstrating that specific substitutions could significantly alter biological activity. Compounds with enhanced binding affinity for target proteins exhibited increased efficacy in inhibiting T cell proliferation, indicating a potential role in immunomodulation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (5-Phenylfuran-2-yl)methanamine | Structure | Moderate enzyme inhibition |

| (5-(p-tolyl)furan-2-yl)methanamine | Structure | High cytotoxicity against cancer cells |

| This compound | - | Potential anti-tubercular and cytotoxic activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.